

# "molecular weight of 2,4-dichloropyridine-3-carboxylic acid"

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## Compound of Interest

Compound Name: 2,4-dichloropyridine-3-carboxylic  
Acid

Cat. No.: B1311869

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## Technical Guide: 2,4-Dichloropyridine-3-carboxylic Acid

An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

### Overview

**2,4-Dichloropyridine-3-carboxylic acid**, also known as 2,4-dichloronicotinic acid, is a halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile and reactive intermediate in organic synthesis. This compound serves as a critical building block in the development of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formations, enabling the construction of novel compounds with specific biological activities.

### Chemical and Physical Properties

The fundamental properties of **2,4-dichloropyridine-3-carboxylic acid** are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

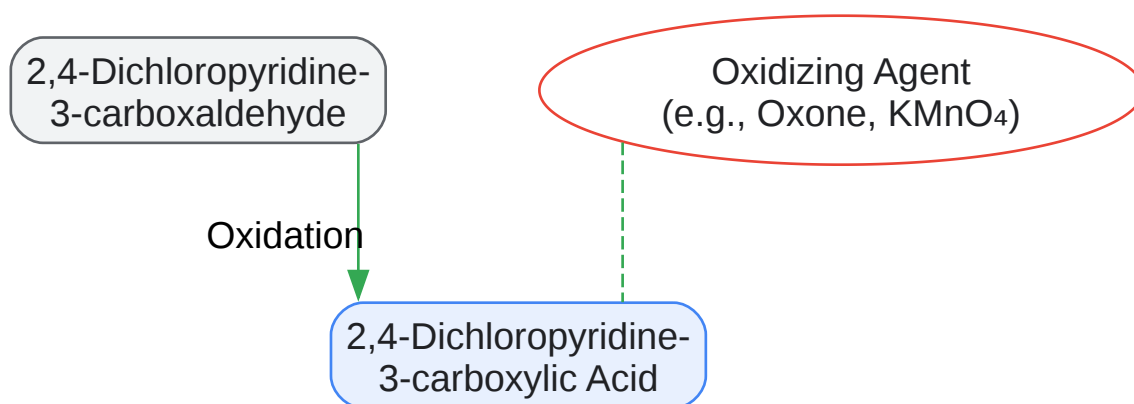
Property	Value	Reference(s)
Molecular Weight	192.00 g/mol	[1]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>2</sub> NO <sub>2</sub>	[1]
CAS Number	262423-77-8	[1]
Common Synonyms	2,4-Dichloronicotinic acid	[1]
Appearance	White to off-white solid/crystalline powder	[2]
Melting Point	154 °C	
SMILES	OC(=O)c1c(Cl)ccnc1Cl	[1]
InChI Key	ZFGZNVSNQJPGDV- UHFFFAOYSA-N	

## Synthesis and Reactivity

The synthesis of **2,4-dichloropyridine-3-carboxylic acid** is most commonly achieved through the oxidation of its corresponding aldehyde, 2,4-dichloropyridine-3-carboxaldehyde. This transformation is a standard procedure in organic chemistry.

## General Synthesis Pathway

The oxidation of the aldehyde functional group to a carboxylic acid can be accomplished using a variety of oxidizing agents. Common methods include the use of potassium permanganate (KMnO<sub>4</sub>), chromic acid, or milder reagents like Oxone. The presence of the electron-withdrawing pyridine ring and chlorine atoms influences the reactivity of the molecule.



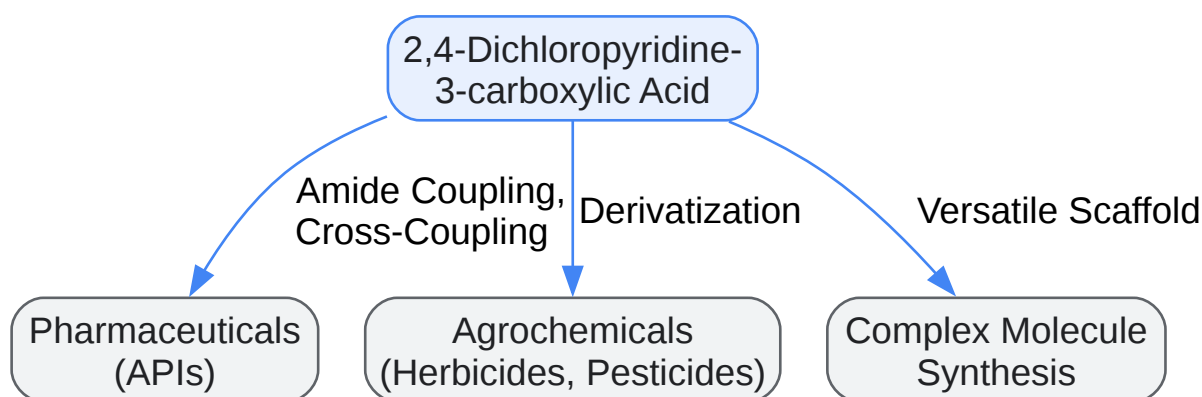
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Caption: General synthesis workflow for **2,4-dichloropyridine-3-carboxylic acid**.

## Applications in Research and Drug Development

Substituted pyridine derivatives are integral to medicinal chemistry. Halogenated nicotinic acids, such as the 2,4-dichloro isomer, are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active molecules.[3]

- **Pharmaceutical Intermediates:** The compound is a crucial precursor for creating novel therapeutic agents.[2] Its structure is incorporated into molecules targeting a range of diseases, including those requiring antibacterial, antiviral, and anti-inflammatory action.[3] The reactive chlorine atoms can be displaced by various nucleophiles, and the carboxylic acid group can be converted to amides, esters, or other functional groups, providing a scaffold for building diverse molecular libraries.
- **Agrochemicals:** In the agrochemical sector, **2,4-dichloropyridine-3-carboxylic acid** is used in the development of modern herbicides and pesticides.[2] Its derivatives are designed to exhibit specific activities that contribute to crop protection and yield enhancement.
- **Organic Synthesis Building Block:** Beyond specific applications, it serves as a versatile building block in broader organic synthesis, enabling the creation of complex heterocyclic structures for materials science and coordination chemistry research.[3]



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Caption: Role as a central building block in various chemical industries.

## Experimental Protocols

The following is a representative protocol for the synthesis of **2,4-dichloropyridine-3-carboxylic acid** based on general methods for the oxidation of aldehydes.<sup>[4]</sup>

### Synthesis via Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde

Objective: To convert 2,4-dichloropyridine-3-carboxaldehyde to **2,4-dichloropyridine-3-carboxylic acid** using Oxone as the oxidizing agent.

Materials:

- 2,4-Dichloropyridine-3-carboxaldehyde (1.0 eq)
- Oxone (potassium peroxymonosulfate) (approx. 2.0 eq)
- Dimethylformamide (DMF)
- Deionized water
- Hydrochloric acid (1 M)
- Ethyl acetate

- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask, dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq) in dimethylformamide (DMF).
- In a separate beaker, prepare a solution of Oxone (2.0 eq) in deionized water.
- Cool the aldehyde solution to 0°C using an ice bath.
- Add the Oxone solution dropwise to the stirred aldehyde solution over a period of 30 minutes, maintaining the temperature at 0-5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quench the reaction by slowly adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
- Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude **2,4-dichloropyridine-3-carboxylic acid**.

- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Safety and Handling

Specific safety data for **2,4-dichloropyridine-3-carboxylic acid** is not extensively published. Therefore, safety precautions should be based on the data for its immediate precursor, 2,4-dichloropyridine-3-carboxaldehyde, which is known to be hazardous.

Hazard Statements (based on precursor):

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[4][5]
- H319: Causes serious eye irritation.[4][5]
- H335: May cause respiratory irritation.[4][5]

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

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- To cite this document: BenchChem. ["molecular weight of 2,4-dichloropyridine-3-carboxylic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311869#molecular-weight-of-2-4-dichloropyridine-3-carboxylic-acid]

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